Tetrafluorohydrazine

Description

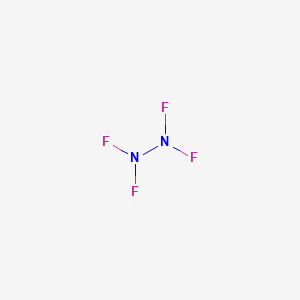

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2-tetrafluorohydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F4N2/c1-5(2)6(3)4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFADZIUESKAXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(N(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4N2, N2F4 | |

| Record name | TETRAFLUOROHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tetrafluorohydrazine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetrafluorohydrazine | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Dinitrogen tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dinitrogen_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064922 | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.007 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetrafluorohydrazine appears as a colorless toxic irritant gas. Nonflammable. Prolonged exposure of the container to high heat may cause it to rupture violently and rocket. Used in organic synthesis and as an oxidizing agent in fuel for rockets., Colorless gas; [CAMEO] | |

| Record name | TETRAFLUOROHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tetrafluorohydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19846 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10036-47-2, 10086-47-2 | |

| Record name | TETRAFLUOROHYDRAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4601 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10036-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrafluorohydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010036472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorohydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010086472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitrogen fluoride (N2F4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dinitrogen tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrafluorohydrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RR3J2QP9MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Tetrafluorohydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluorohydrazine (N₂F₄), also known as dinitrogen tetrafluoride or perfluorohydrazine, is a colorless, inorganic gas with significant reactivity that has garnered interest in various chemical applications, including as a high-energy oxidizer in rocket propellants and as a reagent in organic synthesis.[1][2] This technical guide provides a comprehensive overview of the fundamental physical, chemical, and safety properties of tetrafluorohydrazine, intended for researchers, scientists, and professionals in drug development who may encounter or consider this compound in their work. The information is presented to facilitate a thorough understanding of its characteristics, handling requirements, and analytical methodologies.

Physical and Chemical Properties

Tetrafluorohydrazine is a volatile substance with a boiling point of -73 °C and a melting point of -164.5 °C.[2] At room temperature, it exists in equilibrium with its radical monomer, nitrogen difluoride (•NF₂).[2] This equilibrium is temperature-dependent, with the dimeric form (N₂F₄) being predominant at lower temperatures, while dissociation into the •NF₂ radical increases significantly at elevated temperatures.[2]

Table 1: Physical Properties of Tetrafluorohydrazine

| Property | Value | Reference(s) |

| Chemical Formula | N₂F₄ | [2] |

| Molecular Weight | 104.0070 g/mol | [3] |

| Appearance | Colorless gas | [2] |

| Melting Point | -164.5 °C (108.6 K) | [2] |

| Boiling Point | -73 °C (200 K) | [2] |

| Critical Temperature | 36 °C (309.15 K) | [3] |

| Critical Pressure | 77.0 atm | [3] |

Table 2: Thermodynamic Properties of Tetrafluorohydrazine

| Property | Value | Reference(s) |

| Standard Enthalpy of Formation (ΔfH°gas) | -8.23 ± 2.0 kcal/mol | [3] |

| Standard Molar Entropy (S°gas, 1 bar) | 301.1 J/mol·K | [3] |

| Enthalpy of Vaporization (ΔvapH) | 14.6 kJ/mol | [3] |

| N-N Bond Dissociation Energy | 21.6 ± 3.2 kcal/mol | [4] |

Chemical Reactivity and Equilibrium

A key characteristic of tetrafluorohydrazine is its dissociation into two nitrogen difluoride (•NF₂) radicals. This equilibrium is fundamental to its reactivity.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetrafluorohydrazine (N₂F₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluorohydrazine (N₂F₄), a fluorinated analog of hydrazine, is a colorless, reactive inorganic gas with significant historical interest as a high-energy oxidizer in rocket propellants.[1][2] A thorough understanding of its molecular structure and bonding is critical for predicting its reactivity, stability, and potential applications. This technical guide provides a comprehensive overview of the molecular architecture of N₂F₄, including its electronic configuration, geometry, and conformational isomerism. The information is supported by quantitative data from experimental studies and is presented in a clear, structured format for easy reference.

Chemical Identity and Synthesis

Tetrafluorohydrazine, also known as perfluorohydrazine or dinitrogen tetrafluoride, has the chemical formula N₂F₄.[1][3] It is typically synthesized from nitrogen trifluoride (NF₃) through various methods, including the use of a copper atom as a fluorine acceptor.[1] The reaction can be summarized as:

2NF₃ + Cu → N₂F₄ + CuF₂[1]

Other methods involve reacting NF₃ with silicon at elevated temperatures or with nitric oxide.[4][5] The purification of N₂F₄ is crucial as certain impurities can sensitize it to detonation.[4]

Lewis Structure and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The Lewis structure of tetrafluorohydrazine is fundamental to understanding its bonding and geometry. Each nitrogen atom is bonded to the other nitrogen atom and to two fluorine atoms. To satisfy the octet rule for all atoms, a single bond exists between the two nitrogen atoms, and each nitrogen atom has a lone pair of electrons.

To draw the Lewis structure, we first count the total number of valence electrons:

-

Nitrogen (Group 15): 5 valence electrons × 2 atoms = 10 electrons

-

Fluorine (Group 17): 7 valence electrons × 4 atoms = 28 electrons

-

Total valence electrons = 10 + 28 = 38 electrons[6]

The resulting Lewis structure shows each nitrogen atom with three single bonds (one to the other nitrogen and two to fluorine atoms) and one lone pair.

According to the VSEPR theory, the arrangement of electron pairs around each nitrogen atom determines the local geometry. With four electron domains (three bonding pairs and one lone pair), the electron geometry around each nitrogen is tetrahedral. However, the presence of the lone pair results in a trigonal pyramidal molecular geometry for each -NF₂ group.[6]

Caption: Lewis dot structure of tetrafluorohydrazine (N₂F₄).

Hybridization and Bonding

The bonding in tetrafluorohydrazine can be described using the concept of orbital hybridization. Each nitrogen atom, with four electron domains, is considered to be sp³ hybridized .[7] Three of the four sp³ hybrid orbitals on each nitrogen atom form sigma (σ) bonds: one with the other nitrogen atom and two with fluorine atoms. The remaining sp³ hybrid orbital on each nitrogen atom accommodates the lone pair of electrons.

The N-N bond is a sigma bond formed by the overlap of an sp³ hybrid orbital from each nitrogen atom. The N-F bonds are also sigma bonds, formed by the overlap of an sp³ hybrid orbital from the nitrogen atom and a 2p orbital from the fluorine atom.

Molecular Geometry and Conformational Isomers

A key feature of the N₂F₄ molecule is the existence of rotational isomers, or conformers, due to rotation around the N-N single bond. Experimental studies, primarily gaseous electron diffraction, have confirmed the presence of both gauche and trans conformers.[8][9]

-

Gauche Conformer: In this arrangement, the two -NF₂ groups are staggered with respect to each other, with a dihedral angle of approximately 64.2°.[9]

-

Trans Conformer: Here, the two -NF₂ groups are positioned 180° apart, leading to a more extended structure.

The relative populations of the gauche and trans isomers have been a subject of investigation, with some studies suggesting they exist in approximately equal amounts in the gas phase.[9] The energy difference between the two conformers is small, estimated to be less than 1.0 kcal/mol, with a rotational barrier that may be several kilocalories.[8][9]

Caption: Rotational isomers (gauche and trans) of N₂F₄.

Quantitative Structural Data

The precise bond lengths and angles of tetrafluorohydrazine have been determined experimentally, primarily through gaseous electron diffraction studies. The following table summarizes the key structural parameters.

| Parameter | Value | Reference |

| Bond Lengths | ||

| N-N | 1.492 Å | [9] |

| N-F | 1.372 Å | [9] |

| Bond Angles | ||

| ∠ F-N-F | 103.1° | [9] |

| ∠ N-N-F | 101.4° | [9] |

| Dihedral Angle (Gauche) | 64.2° | [9] |

Experimental Protocols: Gaseous Electron Diffraction

The determination of the molecular structure of N₂F₄ has heavily relied on gaseous electron diffraction techniques. While specific instrumental setups vary, the general methodology involves the following steps:

-

Sample Preparation: A high-purity sample of N₂F₄ gas is required.[9] The sample is typically stored at low temperatures to maintain a suitable vapor pressure for the experiment.[9]

-

Electron Beam Generation: A high-energy beam of electrons is generated from an electron gun.

-

Interaction with Gas Sample: The electron beam is directed through a nozzle containing the N₂F₄ gas in a high-vacuum chamber. The electrons are scattered by the electric field of the N₂F₄ molecules.

-

Diffraction Pattern Recording: The scattered electrons create a diffraction pattern on a photographic plate or a detector.[9] This pattern consists of concentric rings of varying intensity.

-

Data Analysis: The intensity of the diffraction pattern is measured as a function of the scattering angle. This data is then mathematically transformed to generate a radial distribution curve.

-

Structural Refinement: The peaks in the radial distribution curve correspond to the internuclear distances within the molecule. By fitting a theoretical model of the molecule (including both gauche and trans conformers) to the experimental data, precise bond lengths, bond angles, and the relative abundance of each conformer can be determined.[8][9]

Polarity

Due to the significant difference in electronegativity between nitrogen (3.04) and fluorine (3.98), the N-F bonds are polar covalent bonds, with a partial negative charge on the fluorine atoms and a partial positive charge on the nitrogen atoms.

The overall polarity of the N₂F₄ molecule depends on its conformation.

-

The trans conformer has a center of symmetry, and the individual bond dipoles cancel each other out, making the molecule nonpolar .

-

The gauche conformer lacks this symmetry, resulting in a net dipole moment, making this isomer polar .

Since gaseous N₂F₄ exists as a mixture of both conformers, it will exhibit properties of a polar substance.

Conclusion

The molecular structure of tetrafluorohydrazine is characterized by a nitrogen-nitrogen single bond, with each nitrogen atom adopting a trigonal pyramidal geometry due to sp³ hybridization and the presence of a lone pair. The molecule exists as a mixture of gauche and trans rotational isomers, with the gauche form being polar and the trans form being nonpolar. The quantitative data on its bond lengths and angles, primarily derived from electron diffraction studies, provide a solid foundation for understanding the chemical and physical properties of this highly reactive compound. This detailed structural knowledge is indispensable for professionals in chemistry and related fields who may encounter or utilize such energetic materials.

References

- 1. Tetrafluorohydrazine - Wikipedia [en.wikipedia.org]

- 2. Nitrogen fluoride (N2F4) | F4N2 | CID 24845 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tetrafluorohydrazine [webbook.nist.gov]

- 4. US4832931A - Synthesis of tetrafluorohydrazine - Google Patents [patents.google.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. youtube.com [youtube.com]

- 7. quora.com [quora.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Synthesis of Tetrafluorohydrazine from Nitrogen Trifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluorohydrazine (N₂F₄), a colorless, reactive inorganic gas, serves as a high-energy oxidizer in rocket propellant formulations and as a precursor in various chemical syntheses.[1][2] Its synthesis from the more stable and commercially available nitrogen trifluoride (NF₃) is a critical process for these applications. This technical guide provides a comprehensive overview of the primary methods for the synthesis of tetrafluorohydrazine from nitrogen trifluoride, focusing on the core requirements of data presentation, detailed experimental protocols, and visualization of reaction pathways and workflows. The synthesis generally involves the reaction of nitrogen trifluoride with a fluorine atom acceptor at elevated temperatures, leading to the formation of tetrafluorohydrazine and a metal or non-metal fluoride (B91410) byproduct.[1]

Core Synthesis Methodologies

The conversion of nitrogen trifluoride to tetrafluorohydrazine is predominantly achieved through heterogeneous reactions at elevated temperatures, utilizing various materials as fluorine atom acceptors. The general reaction can be represented as:

2NF₃ + M → N₂F₄ + MF₂

Where 'M' represents a fluorine atom acceptor. The most common and historically significant acceptors include copper, carbon, silicon, and iron. Each method presents a unique set of reaction conditions, yields, and byproduct profiles.

Synthesis using Copper as a Fluorine Acceptor

The original method for synthesizing tetrafluorohydrazine involves the reaction of nitrogen trifluoride with copper metal.[1] This process leverages the ability of copper to act as a fluorine atom acceptor at elevated temperatures.

Experimental Protocol:

A detailed experimental protocol for the synthesis of tetrafluorohydrazine using a copper reactor is as follows:

-

Apparatus Setup: A tubular reactor, typically made of a material resistant to fluorine compounds at high temperatures (e.g., Monel or stainless steel), is packed with copper turnings or gauze to maximize the surface area for the reaction. The reactor is equipped with a heating element, a thermocouple for temperature monitoring, and gas inlet and outlet ports. The outlet is connected to a series of cold traps for product collection and purification.

-

Pre-reaction Purge: The entire system is thoroughly purged with an inert gas, such as nitrogen or helium, to remove any residual air and moisture, which could lead to the formation of undesirable byproducts.

-

Reaction Conditions: The copper-packed reactor is heated to a temperature in the range of 375°C to 450°C. A controlled flow of nitrogen trifluoride, often diluted with an inert gas, is passed through the heated reactor.

-

Product Collection: The gaseous effluent from the reactor, containing tetrafluorohydrazine, unreacted nitrogen trifluoride, and any volatile byproducts, is passed through a series of cold traps. A trap cooled with a dry ice/acetone slush (-78°C) can be used to condense the N₂F₄ and unreacted NF₃, while more volatile components pass through.

-

Purification: The condensed product mixture is then purified by fractional distillation. Tetrafluorohydrazine (boiling point: -73°C) can be separated from unreacted nitrogen trifluoride (boiling point: -129°C) by carefully controlling the temperature of the distillation column.

Quantitative Data:

| Parameter | Value | Reference |

| Fluorine Acceptor | Copper (Cu) | [1] |

| Reaction Temperature | 375 - 450 °C | |

| Primary Byproduct | Copper(II) fluoride (CuF₂) | [1] |

Synthesis using Carbon as a Fluorine Acceptor

Carbon, in various forms such as activated charcoal, is an effective fluorine atom acceptor for the synthesis of tetrafluorohydrazine from nitrogen trifluoride. This method can achieve high yields but often produces a wider range of byproducts.

Experimental Protocol:

-

Apparatus Setup: A fixed-bed reactor is filled with a carbon-based material. The reactor setup is similar to the one used for the copper-based synthesis, with appropriate connections for gas flow and product collection.

-

Reaction Conditions: The carbon bed is heated to the reaction temperature. Nitrogen trifluoride gas is then introduced into the reactor.

-

Product Collection and Purification: The product stream is passed through cold traps to condense the tetrafluorohydrazine and other condensable gases. Due to the potential for multiple byproducts, purification often requires a combination of cryogenic distillation and potentially gas chromatography for high-purity samples.

Quantitative Data:

| Parameter | Value | Reference |

| Fluorine Acceptor | Carbon (C) | [3][4] |

| Yield | ~75% | [3] |

| Primary Byproducts | Nitrogen (N₂), Nitrous Oxide (N₂O), Nitrogen Monoxide (NO), Fluorocarbons (e.g., CF₄) | [3][4][5] |

Synthesis using Silicon as a Fluorine Acceptor

A patented method utilizes silicon as the fluorine acceptor, which offers the advantage of producing a volatile byproduct, silicon tetrafluoride (SiF₄), that can be more easily separated from the desired product.[3]

Experimental Protocol:

-

Apparatus Setup: A reactor is charged with silicon powder or granules. The experimental setup includes a gas delivery system for a dilute mixture of nitrogen trifluoride in an inert gas (e.g., helium), a heated reactor zone, a cooling zone, and a series of purification traps.[3]

-

Reaction Conditions: A mixture of approximately 3% nitrogen trifluoride in helium is passed over the silicon at a temperature of about 275°C.[3] The reaction is reported to occur periodically, suggesting a surface-mediated process.[3]

-

Product Collection and Purification: The reaction products, primarily tetrafluorohydrazine and silicon tetrafluoride, are immediately cooled.[3] The SiF₄ can be removed by passing the gas stream through a scrubber containing an alkaline solution (e.g., 10% sodium hydroxide), which reacts with SiF₄.[3] The remaining gas stream, containing N₂F₄, is then passed through a cryogenic trap to condense the product.[3]

Quantitative Data:

| Parameter | Value | Reference |

| Fluorine Acceptor | Silicon (Si) | [3] |

| Reaction Temperature | ~275 °C | [3] |

| NF₃ Concentration | ~3% in Helium | [3] |

| Reaction Periodicity | ~15% of the time | [3] |

| Primary Byproduct | Silicon tetrafluoride (SiF₄) | [3] |

Synthesis using Iron as a Fluorine Acceptor

Iron has also been demonstrated as an effective fluorine acceptor for this synthesis, with the potential for good yields under optimized conditions.[6]

Experimental Protocol:

-

Apparatus Setup: Similar to the copper-based method, a tubular reactor is packed with iron filings or wool.

-

Reaction Conditions: The reactor is heated to 400°C, and nitrogen trifluoride is passed through it.[6]

-

Product Collection and Purification: The effluent gas is cooled in a series of cold traps to collect the tetrafluorohydrazine. Purification is achieved through fractional distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Fluorine Acceptor | Iron (Fe) | [6] |

| Reaction Temperature | 400 °C | [6] |

| Yield | Good (specific value not detailed in the abstract) | [6] |

| Primary Byproduct | Iron(II) fluoride (FeF₂) or Iron(III) fluoride (FeF₃) | [6] |

Reaction Mechanism and Signaling Pathways

The synthesis of tetrafluorohydrazine from nitrogen trifluoride is believed to proceed through a free radical mechanism initiated by the thermal decomposition of NF₃ on the surface of the fluorine acceptor.

Figure 1: Proposed reaction mechanism for the synthesis of N₂F₄ from NF₃.

The key steps in the mechanism are:

-

Adsorption and Activation: Nitrogen trifluoride adsorbs onto the heated surface of the fluorine acceptor.

-

N-F Bond Cleavage: The elevated temperature provides the energy to break an N-F bond in the NF₃ molecule, leading to the formation of a difluoroamino radical (•NF₂) and a fluorine radical (•F).

-

Fluorine Abstraction: The highly reactive fluorine radical is abstracted by the acceptor material (M), forming a stable metal or non-metal fluoride (MFₓ).

-

Dimerization: The difluoroamino radicals (•NF₂) desorb from the surface and dimerize in the gas phase to form tetrafluorohydrazine (N₂F₄). This dimerization is a reversible process, and an equilibrium exists between N₂F₄ and •NF₂.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of tetrafluorohydrazine from nitrogen trifluoride.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US4832931A - Synthesis of tetrafluorohydrazine - Google Patents [patents.google.com]

- 4. notes.fluorine1.ru [notes.fluorine1.ru]

- 5. EP0787684A2 - Process for nitrogen trifluoride synthesis - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Standard Enthalpy of Formation of Dinitrogen Tetrafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard enthalpy of formation (ΔHf°) for dinitrogen tetrafluoride (N₂F₄), a crucial parameter in chemical thermodynamics and reactive modeling. This document details the accepted thermochemical values, outlines the experimental methodologies used for its determination, and presents logical frameworks for understanding the derivation of this important value.

Quantitative Thermochemical Data

The standard enthalpy of formation of dinitrogen tetrafluoride in its gaseous state is a critical value for assessing its stability and reactivity. The following table summarizes the key quantitative data.

| Parameter | Value | Units | Source |

| Standard Enthalpy of Formation (ΔHf°gas) | -8.37 | kJ/mol | Chase, 1998 (JANAF)[1] |

| Standard Entropy (S°gas,1 bar) | 301.18 | J/mol·K | Chase, 1998 (JANAF)[1] |

Experimental Determination of the Enthalpy of Formation

The enthalpy of formation of dinitrogen tetrafluoride has been determined through rigorous experimental techniques, primarily bomb calorimetry. This method involves reacting the compound of interest under controlled conditions and measuring the heat evolved.[2]

Key Experimental Protocol: Bomb Calorimetry of N₂F₄ with Ammonia (B1221849)

A pivotal study in determining the heat of formation of tetrafluorohydrazine involved its reaction with ammonia within a bomb calorimeter.[2]

Objective: To measure the heat of the reaction: N₂F₄(g) + NH₃(g) → Products

And from this, derive the standard enthalpy of formation of N₂F₄.

Methodology:

-

Calorimeter Setup: A bomb calorimeter, a device designed to withstand high pressures and contain a reaction while measuring the heat change, was utilized.[2] The energy equivalent of the calorimeter system is predetermined through calibration experiments, often involving the combustion of a substance with a precisely known heat of combustion, such as benzoic acid.[2]

-

Reactants:

-

Dinitrogen Tetrafluoride (N₂F₄): A known quantity of high-purity N₂F₄ gas was introduced into the reaction bomb.

-

Ammonia (NH₃): An excess of gaseous ammonia was also added to the bomb to ensure the complete reaction of the N₂F₄.[2]

-

-

Reaction Initiation: The reaction between N₂F₄ and NH₃ was initiated within the sealed bomb.

-

Temperature Measurement: The change in temperature of the water surrounding the bomb was meticulously measured using a sensitive thermometer, such as a Mueller bridge.[3] This temperature change, coupled with the known heat capacity of the calorimeter, allows for the calculation of the heat released by the reaction.

-

Product Analysis: After the reaction, the solid products within the bomb were analyzed. The primary solid product of the reaction between N₂F₄ and excess ammonia is ammonium (B1175870) fluoride (B91410) (NH₄F).[2] X-ray diffraction can be used to confirm the identity of the crystalline products.[2]

-

Calculation of Reaction Enthalpy: The heat of the reaction at constant volume (ΔU) is calculated from the observed temperature rise and the energy equivalent of the calorimeter. This is then corrected to the standard enthalpy change at constant pressure (ΔH) using the relationship ΔH = ΔU + Δ(pV).

-

Derivation of Enthalpy of Formation: By applying Hess's Law, the standard enthalpy of formation of N₂F₄ can be calculated. This involves using the experimentally determined enthalpy of the reaction and the known standard enthalpies of formation of the other reactants and products (in this case, ammonia and ammonium fluoride).

Theoretical and Alternative Experimental Approaches

While bomb calorimetry provides a direct experimental value, other methods contribute to the understanding and validation of the thermochemistry of N₂F₄.

Shock Tube Studies

Shock tubes are valuable tools for studying gas-phase chemical kinetics at high temperatures.[4][5][6] By rapidly heating a gas mixture with a shock wave, the decomposition of N₂F₄ can be initiated.[5] Monitoring the concentration of reactants and products over time allows for the determination of reaction rates and the derivation of thermochemical properties, including bond dissociation energies, which are related to the enthalpy of formation.[5]

Theoretical Calculations

Computational chemistry provides a powerful means to calculate the enthalpy of formation of molecules from first principles. Methods such as ab initio and density functional theory (DFT) can be used to determine the ground-state electronic energy of N₂F₄ and its constituent elements in their standard states. The difference between these energies, with appropriate thermal corrections, yields a theoretical value for the enthalpy of formation.

Visualizing the Determination Pathway

The following diagrams illustrate the logical flow of determining the enthalpy of formation of dinitrogen tetrafluoride.

Caption: Workflow for the experimental determination of ΔHf°(N₂F₄).

Caption: Relationship between methods for determining ΔHf°(N₂F₄).

References

- 1. Tetrafluorohydrazine [webbook.nist.gov]

- 2. govinfo.gov [govinfo.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. KIT - Institute of Physical Chemistry - Molecular Physical Chemistry Group - Research - Combustion chemistry [ipc.kit.edu]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. stars.library.ucf.edu [stars.library.ucf.edu]

A Technical Guide to the Dissociation Energy and Equilibrium of Tetrafluorohydrazine (N₂F₄)

Abstract: This technical guide provides a comprehensive overview of the thermal dissociation and equilibrium of tetrafluorohydrazine (N₂F₄). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of the energetics and behavior of this reactive inorganic compound. The document covers the core N₂F₄ ⇌ 2 NF₂ equilibrium, summarizes key thermodynamic data, and details the experimental methodologies used for their determination.

The Dissociation Equilibrium of Tetrafluorohydrazine

Tetrafluorohydrazine (N₂F₄) is a colorless, reactive inorganic gas that exists in a state of equilibrium with its monomer, the nitrogen difluoride radical (NF₂).[1] This reversible dissociation is central to the chemistry of N₂F₄ and is fundamental to its application as a reagent and precursor in chemical synthesis.[1] The equilibrium is highly sensitive to temperature; at room temperature and low pressure (e.g., 5 mm Hg), the molecule is predominantly in its associated N₂F₄ form, with only about 0.7% existing as NF₂ radicals.[1] As the temperature increases to 225 °C, the equilibrium shifts significantly, with the mixture comprising 99% NF₂.[1]

The N-N bond in tetrafluorohydrazine is notably weaker than in hydrazine (B178648) (N₂H₄), with a dissociation energy of approximately 20.8 kcal/mol for N₂F₄ compared to 60 kcal/mol for N₂H₄.[1] This relatively low bond energy facilitates the formation of the highly reactive NF₂ radicals.

Thermodynamic Properties

The dissociation of N₂F₄ into two NF₂ radicals is an endothermic process. Various experimental techniques have been employed to determine the thermodynamic parameters associated with this equilibrium. The reported values for the N-N bond dissociation energy show some variation, which can be attributed to the different methodologies and conditions used in their measurement.

Table 1: Thermodynamic Data for N₂F₄ Dissociation

| Parameter | Value | Method | Reference |

| N-N Bond Dissociation Energy (D(F₂N-NF₂)) | |||

| 20.8 kcal/mol | (Not specified) | [1] | |

| 21.5 ± 1.6 kcal/mol | Mass Spectrometry | [2] | |

| 20.7 kcal/mol | Appearance Potential Data | [3][4] | |

| 19.8 kcal/mol | Thermal Measurements | [3][4] | |

| 18.4 ± 0.8 kcal/mol | Shock Wave Studies | [5] | |

| Enthalpy of Dissociation (ΔH°) | 21.5 ± 1.6 kcal/mol | Mass Spectrometry | [2] |

| Entropy of Dissociation (ΔS°) | 38.6 cal/mol·K (e.u.) | (Not specified) | [1] |

| Standard Enthalpy of Formation (ΔfH°) | |||

| ΔfH° (N₂F₄, gas) | -8.37 kJ/mol | Review (NIST) | [6] |

| ΔfH° (N₂F₄, gas) | -2.0 ± 2.5 kcal/mol | Mass Spectrometry | [2] |

| ΔfH° (NF₂, gas) | 8.9 ± 2.5 kcal/mol | Appearance Potential Data | [3][4] |

| ΔfH° (NF₂, gas) | 9.8 ± 2.1 kcal/mol | Mass Spectrometry | [2] |

Equilibrium Constant (Kₚ)

For the gaseous equilibrium N₂F₄(g) ⇌ 2 NF₂(g), the equilibrium constant in terms of partial pressures (Kₚ) is given by:

Kₚ = (PNF₂)² / (PN₂F₄)

Where PNF₂ and PN₂F₄ are the partial pressures of nitrogen difluoride and tetrafluorohydrazine, respectively, at equilibrium. The value of Kₚ is dependent on temperature. Given that the forward reaction (dissociation) is endothermic (ΔH° > 0), Le Chatelier's principle predicts that an increase in temperature will shift the equilibrium to the right, favoring the formation of NF₂ and thus increasing the value of Kₚ. Conversely, an increase in total pressure will shift the equilibrium to the left, favoring the formation of N₂F₄, as this side has fewer moles of gas.

Experimental Protocols

The determination of the thermodynamic properties of the N₂F₄/NF₂ system relies on several key experimental techniques.

Mass spectrometry is a powerful tool for directly studying the thermal dissociation of N₂F₄ and determining the N-N bond energy.[2]

-

Principle: The method involves measuring the relative concentrations of N₂F₄ and NF₂ in the gas phase as a function of temperature. The partial pressures of the components are proportional to the intensities of their corresponding ions (e.g., N₂F₄⁺ and NF₂⁺) in the mass spectrum. From these partial pressures, the equilibrium constant Kₚ can be calculated at various temperatures.

-

Methodology:

-

A sample of N₂F₄ gas is introduced into a temperature-controlled ion source of a mass spectrometer.

-

The temperature of the source is precisely varied, and at each temperature, the gas is allowed to reach thermal equilibrium.

-

The molecules are ionized, typically via electron impact, and the resulting ions are separated by their mass-to-charge ratio.

-

The ion intensities of N₂F₄⁺ and NF₂⁺ are recorded.

-

-

Data Analysis: The equilibrium constant Kₚ is calculated for each temperature. The enthalpy of dissociation (ΔH°) is then determined from the slope of a van 't Hoff plot (ln(Kₚ) versus 1/T), as described by the equation: d(ln Kₚ)/d(1/T) = -ΔH°/R. The bond dissociation energy is derived directly from this enthalpy value.[2]

Kinetics and equilibrium at higher temperatures (e.g., 350-450 K) can be investigated using shock tubes.[5]

-

Principle: A shock wave is used to rapidly and uniformly heat a gaseous sample, initiating the dissociation reaction. The concentrations of the species are then monitored over time as the system approaches equilibrium.

-

Methodology:

-

A mixture of N₂F₄ highly diluted in an inert gas (e.g., Argon) is introduced into the driven section of a shock tube.

-

A diaphragm separating the high-pressure driver gas from the sample gas is ruptured, generating a shock wave that travels through the N₂F₄ mixture.

-

The temperature and pressure behind the shock front are precisely known from the shock velocity.

-

The concentration of N₂F₄ or NF₂ is monitored in real-time, often using absorption spectroscopy.

-

-

Data Analysis: By analyzing the concentration profiles, both the rate constants for the dissociation and recombination reactions and the equilibrium constant at the post-shock temperature can be determined.[5]

-

Gaseous Electron Diffraction: This technique has been used to determine the molecular structure of N₂F₄, providing crucial data on N-N and N-F bond lengths and bond angles.[7] This structural information is essential for theoretical calculations and for a complete understanding of the N-N bond's nature.

-

Infrared and Raman Spectroscopy: These methods have been applied to study the vibrational modes of N₂F₄ and NF₂ and to investigate the conformational isomers (gauche and trans) of N₂F₄.[8][9]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a sensitive technique for detecting and quantifying paramagnetic species, making it suitable for studying the concentration of the NF₂ radical in the equilibrium mixture.[4]

References

- 1. Tetrafluorohydrazine - Wikipedia [en.wikipedia.org]

- 2. Mass Spectrometric Study of NF2, NF3, N2F2, and N2F4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Tetrafluorohydrazine [webbook.nist.gov]

- 7. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 8. pubs.aip.org [pubs.aip.org]

- 9. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dinitrogen tetrafluoride (N₂F₄), a highly reactive inorganic compound. It covers the systematic IUPAC nomenclature, physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and key reaction pathways.

IUPAC Nomenclature

The systematic naming of N₂F₄ and related compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC).

-

N₂F₄: The primary IUPAC name for N₂F₄ is dinitrogen tetrafluoride .[1][2] The prefixes "di-" and "tetra-" indicate the presence of two nitrogen atoms and four fluorine atoms, respectively. An alternative, acceptable IUPAC name is 1,1,2,2-tetrafluorohydrazine .[3][4] This name treats the molecule as a derivative of hydrazine (B178648) (N₂H₄) where all four hydrogen atoms are substituted by fluorine atoms. Common names for N₂F₄ include tetrafluorohydrazine and perfluorohydrazine.[1][3]

-

N₂F₂: A related compound, dinitrogen difluoride (N₂F₂), exists as cis and trans isomers due to the double bond between the nitrogen atoms.[5] These are named (cis)-dinitrogen difluoride and (trans)-dinitrogen difluoride , respectively.

Physicochemical Properties

Dinitrogen tetrafluoride is a colorless, toxic, and highly reactive gas at room temperature.[1][6] It is a powerful oxidizing agent and can explode or ignite on contact with reducing agents.[6] A summary of its key physical and thermodynamic properties is presented in Table 1.

Table 1: Physicochemical Properties of Dinitrogen Tetrafluoride (N₂F₄)

| Property | Value | Reference(s) |

| Molecular Formula | N₂F₄ | [3] |

| Molar Mass | 104.008 g/mol | |

| Appearance | Colorless gas | [1] |

| Melting Point | -164.5 °C | [7] |

| Boiling Point | -73 °C | [7] |

| Density (gas) | 4.6 kg/m ³ | [7] |

| N-N Bond Length (gauche) | 1.492 Å | |

| N-F Bond Length (gauche) | 1.372 Å | |

| F-N-F Bond Angle (gauche) | 108° | |

| N-N-F Bond Angle (gauche) | 101.4° | |

| Dihedral Angle (gauche) | ~65° | |

| N-N Bond Length (anti/trans) | 1.492 Å | |

| N-F Bond Length (anti/trans) | 1.372 Å | |

| F-N-F Bond Angle (anti/trans) | 108° | |

| N-N-F Bond Angle (anti/trans) | 101.4° | |

| Standard Enthalpy of Formation (ΔfH°gas) | -8.23 ± 0.40 kJ/mol | |

| Standard Molar Entropy (S°gas, 1 bar) | 301.16 J/mol·K |

Note: Structural parameters can vary slightly depending on the experimental method used for determination.

Experimental Protocols

Caution: Dinitrogen tetrafluoride is a hazardous substance and should only be handled by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of Dinitrogen Tetrafluoride

The most common laboratory synthesis of dinitrogen tetrafluoride involves the reduction of nitrogen trifluoride (NF₃) using a fluorine atom acceptor, such as a metal.[1]

3.1.1. Synthesis from Nitrogen Trifluoride and Copper

This method utilizes copper as a fluorine acceptor.

-

Reaction: 2NF₃(g) + 2Cu(s) → N₂F₄(g) + 2CuF(s)

-

Apparatus: A schematic of a suitable apparatus is shown below. It consists of a source of nitrogen trifluoride, a flow control system, a heated reaction tube packed with copper turnings, a series of cold traps for product collection and purification, and a vacuum pump.

-

Procedure:

-

Pack a high-temperature resistant tube (e.g., nickel or Monel) with copper turnings.

-

Heat the tube to a temperature between 375 °C and 450 °C.

-

Pass a stream of nitrogen trifluoride, diluted with an inert gas such as helium, over the heated copper.

-

The gaseous products are passed through a series of cold traps. A trap at -78 °C (dry ice/acetone) will condense any unreacted NF₃.

-

A subsequent trap cooled with liquid nitrogen (-196 °C) will collect the N₂F₄ product.

-

The collected N₂F₄ can be further purified by fractional distillation.

-

3.1.2. Synthesis from Nitrogen Trifluoride and Iron

Iron can also be used as the reducing agent.

-

Reaction: 2NF₃(g) + Fe(s) → N₂F₄(g) + FeF₂(s)

-

Procedure: A similar setup to the copper-based synthesis can be used. Optimal yields have been reported at a reaction temperature of 400 °C.

Characterization of Dinitrogen Tetrafluoride

3.2.1. Spectroscopic Characterization

Infrared (IR) and Raman spectroscopy are used to determine the vibrational modes of the N₂F₄ molecule and to confirm the presence of both gauche and trans conformers.

-

Experimental Setup:

-

A gas cell with appropriate windows (e.g., KBr for IR, quartz for Raman) is required.

-

For low-temperature studies, a cryostat can be used to condense the gas.

-

The Raman spectrum of gaseous N₂F₄ can be recorded using a laser excitation source (e.g., 532 nm) and a high-resolution spectrometer.[8]

-

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer.

-

-

Sample Preparation: The purified N₂F₄ gas is introduced into the gas cell at a controlled pressure.

3.2.2. Structural Characterization by Gas-Phase Electron Diffraction

Gas-phase electron diffraction is a powerful technique for determining the precise bond lengths, bond angles, and dihedral angles of the N₂F₄ molecule in the gaseous state.

-

Experimental Setup: The experiment involves a high-energy electron beam that is diffracted by the gaseous N₂F₄ molecules. The scattered electrons create a diffraction pattern on a detector.

-

Procedure:

-

A stream of N₂F₄ gas is introduced into the diffraction chamber through a nozzle.

-

The gas is intersected by a high-energy electron beam (e.g., 40-60 keV).

-

The resulting diffraction pattern is recorded.

-

The radial distribution curve is derived from the diffraction pattern, from which the internuclear distances and angles can be determined by fitting to a molecular model.

-

Reaction Pathways and Logical Relationships

Dinitrogen tetrafluoride is a versatile reagent in fluorine chemistry. Its primary reactivity stems from the equilibrium with the nitrogen difluoride radical (•NF₂).

N₂F₄ ⇌ 2 •NF₂[1]

This equilibrium is temperature-dependent, with dissociation favoring the formation of •NF₂ at higher temperatures. This radical is the key intermediate in many reactions of N₂F₄.

Synthesis and Dissociation of N₂F₄

Caption: Synthesis of N₂F₄ from NF₃ and its dissociation into •NF₂ radicals.

General Reactivity of N₂F₄

References

- 1. Tetrafluorohydrazine - Wikipedia [en.wikipedia.org]

- 2. ntrs.nasa.gov [ntrs.nasa.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. US4832931A - Synthesis of tetrafluorohydrazine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 7. u-fukui.repo.nii.ac.jp [u-fukui.repo.nii.ac.jp]

- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]

An In-depth Technical Guide to Tetrafluorohydrazine: Identifiers, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tetrafluorohydrazine (N₂F₄), a highly reactive inorganic gas. This document details its chemical identifiers, physicochemical properties, and key experimental protocols for its synthesis and analysis. The information is intended to support researchers and scientists in various fields, including chemistry and materials science.

Chemical Identifiers and Nomenclature

Tetrafluorohydrazine is systematically named 1,1,2,2-tetrafluorohydrazine. It is also commonly known as perfluorohydrazine or dinitrogen tetrafluoride[1]. For unambiguous identification, a variety of standard chemical identifiers are used.

A summary of the key identifiers for tetrafluorohydrazine is presented in the table below.

| Identifier Type | Value |

| CAS Registry Number | 10036-47-2[1] |

| PubChem CID | 24845 |

| InChI | InChI=1S/F4N2/c1-5(2)6(3)4[1] |

| InChIKey | GFADZIUESKAXAK-UHFFFAOYSA-N[1] |

| Canonical SMILES | FN(F)N(F)F |

| Molecular Formula | N₂F₄[1] |

A logical diagram illustrating the relationship between the compound and its primary identifiers is shown below.

Physicochemical Properties

Tetrafluorohydrazine is a colorless, toxic, and nonflammable gas[2]. It is a powerful oxidizing agent and can react explosively with reducing agents. A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molar Mass | 104.007 g/mol [1] |

| Melting Point | -164.5 °C |

| Boiling Point | -73 °C |

| Appearance | Colorless gas |

Experimental Protocols

Synthesis of Tetrafluorohydrazine from Nitrogen Trifluoride and Silicon

A common method for the synthesis of high-purity tetrafluorohydrazine involves the reaction of nitrogen trifluoride with silicon at elevated temperatures. The following protocol is based on established patent literature[2][3].

Materials:

-

Nitrogen trifluoride (NF₃) gas

-

Helium (He) gas (as diluent)

-

Silicon (Si) granules

-

10% Sodium hydroxide (B78521) (NaOH) solution

-

Liquid nitrogen

Equipment:

-

Gas cylinders for NF₃ and He with flow controllers

-

Gas mixing chamber

-

Tube reactor (e.g., nickel tube) with heating and cooling zones

-

15-micron stainless steel filter

-

Cryogenic traps

-

Basic solution scrubber

Procedure:

-

A gas mixture of approximately 3% nitrogen trifluoride in helium is prepared by controlling the flow rates from the respective gas cylinders into a mixing chamber[3].

-

The gas mixture is passed through a reactor containing silicon granules. The reaction zone is heated to approximately 275 °C[3].

-

The gaseous products are immediately passed through a cooling zone maintained at a temperature between 25 to 50 °C[3].

-

The cooled product stream, containing tetrafluorohydrazine and silicon tetrafluoride (SiF₄), is passed through a 15-micron stainless steel filter[3].

-

Unreacted starting materials (He and NF₃) are separated from the product stream using a cryogenic trap cooled with liquid nitrogen at a pressure of about 150 Torr[3].

-

The product stream is then purified by passing it through a scrubber containing a 10% sodium hydroxide solution for approximately 15 seconds at room temperature to remove SiF₄ via alkaline hydrolysis[3].

-

A final cryogenic trap is used to isolate the high-purity tetrafluorohydrazine from any remaining impurities[3].

The workflow for the synthesis and purification of tetrafluorohydrazine is depicted in the following diagram.

Alternative Synthesis using Iron

Tetrafluorohydrazine can also be synthesized by reacting nitrogen trifluoride with iron. A good yield can be obtained at a reaction temperature of 400 °C. Iron(II) fluoride (B91410) has also been shown to produce similar results in this reaction[4].

Analytical Methods

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable technique for the identification and characterization of tetrafluorohydrazine. The far-infrared and low-frequency Raman spectra of gaseous tetrafluorohydrazine have been recorded to study its conformational stability. For analysis, the gas can be dissolved in a suitable solvent like liquid xenon and studied at variable temperatures (e.g., -60 to -90 °C)[5]. Purging the FTIR instrument with an inert gas, such as nitrogen, is recommended to minimize interference from atmospheric water vapor and carbon dioxide[6].

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed for the separation and identification of tetrafluorohydrazine in a mixture. While specific parameters for N₂F₄ are not readily available in the provided search results, a general approach would involve using a column suitable for the analysis of reactive gases. The mass spectrometer detector settings would be optimized to detect the parent ion and characteristic fragment ions of tetrafluorohydrazine.

Chemical Reactivity and Equilibrium

Tetrafluorohydrazine exists in equilibrium with its radical monomer, nitrogen difluoride (NF₂). This equilibrium is temperature-dependent. At room temperature, the equilibrium lies far to the left, with only a small fraction of the compound dissociated into NF₂ radicals.

The equilibrium relationship is illustrated in the diagram below.

Tetrafluorohydrazine is a strong oxidizing agent and reacts vigorously, often explosively, with reducing agents such as alcohols, ammonia (B1221849), and powdered metals. Detailed experimental protocols for these reactions require careful handling and specialized equipment due to the hazardous nature of the reactants and products. It has been noted that tetrafluorohydrazine can be reacted with ammonia to provide a source of high energy[2].

This technical guide is intended for informational purposes only and should not be used as a substitute for a thorough safety analysis and risk assessment before conducting any experimental work.

References

An In-depth Technical Guide to the Thermodynamic Properties of Tetrafluorohydrazine (N₂F₄)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data available for tetrafluorohydrazine (N₂F₄). The information is presented in a structured format to facilitate its use in research, scientific, and drug development applications. This document summarizes key quantitative data, outlines the experimental methodologies likely employed for their determination, and provides a visual representation of the data acquisition and analysis workflow.

Core Thermodynamic Data of Tetrafluorohydrazine

The thermodynamic properties of tetrafluorohydrazine are crucial for understanding its stability, reactivity, and potential applications. The following tables summarize the key quantitative data for its standard enthalpy of formation, standard molar entropy, and isobaric heat capacity.

Table 1: Standard Enthalpy of Formation of Tetrafluorohydrazine

| Parameter | Value | Units | Method | Reference |

| ΔfH°gas | -8.37 | kJ/mol | Review | Chase, 1998[1][2][3] |

Table 2: Standard Molar Entropy of Tetrafluorohydrazine

| Parameter | Value | Units | Method | Reference |

| S°gas,1 bar | 301.18 | J/mol·K | Review | Chase, 1998[1][2][3] |

| Standard Molar Entropy | 301.2 | J/K | Not Specified | [4][5][6] |

Table 3: Isobaric Heat Capacity (Cp) of Gaseous Tetrafluorohydrazine (Shomate Equation)

The isobaric heat capacity of tetrafluorohydrazine can be calculated using the Shomate equation over a range of temperatures. The equation is of the form:

Cp° = A + Bt + Ct² + D*t³ + E/t²

where:

-

t = temperature (K) / 1000

-

Cp° = heat capacity (J/mol·K)

The coefficients for tetrafluorohydrazine are provided in the table below, as sourced from the NIST WebBook.[1][2][3][7]

| Temperature Range (K) | A | B | C | D | E |

| 298 - 1100 | 39.04848 | 224.5360 | -205.0875 | 66.64526 | -0.925509 |

| 1100 - 6000 | 132.1588 | 0.488239 | -0.098902 | 0.006853 | -8.286706 |

Experimental Protocols

Determination of Enthalpy of Formation (ΔfH°)

The enthalpy of formation of fluorine-containing compounds like N₂F₄ is typically determined using fluorine bomb calorimetry .[4][8][9][10]

General Procedure:

-

Sample Preparation: A precisely weighed sample of a substance that reacts with N₂F₄ to produce well-defined products is placed in a sample holder within a high-pressure reaction vessel, known as a "bomb."

-

Bomb Assembly: The bomb is sealed and purged of air before being charged with a known excess of fluorine gas.

-

Calorimeter Setup: The bomb is placed in a calorimeter, a thermally insulated container filled with a known amount of water. The temperature of the water is monitored with a high-precision thermometer.

-

Initiation of Reaction: The reaction is initiated, often by passing an electric current through a fuse wire in contact with the sample.

-

Temperature Measurement: The temperature change of the calorimeter system resulting from the heat of the reaction is meticulously recorded.

-

Data Analysis: The heat of reaction is calculated from the temperature change and the heat capacity of the calorimeter system. The heat capacity of the calorimeter is determined in separate calibration experiments, often by combusting a standard substance like benzoic acid.

-

Correction to Standard State: Corrections are applied to account for the heat of combustion of the fuse wire and any side reactions. The measured heat of reaction is then used in conjunction with known enthalpies of formation of the other reactants and products to calculate the standard enthalpy of formation of N₂F₄.

Determination of Standard Molar Entropy (S°)

The standard molar entropy of a gaseous molecule like N₂F₄ is typically determined by a combination of experimental spectroscopic measurements and calculations based on statistical mechanics .[11][12][13][14][15]

General Procedure:

-

Spectroscopic Analysis: The vibrational and rotational spectra of N₂F₄ are obtained using techniques such as infrared (IR) and Raman spectroscopy. These spectra provide information about the molecule's vibrational frequencies and rotational constants.[11]

-

Molecular Structure Determination: The geometric parameters of the N₂F₄ molecule, such as bond lengths and angles, are determined. Gaseous electron diffraction has been used for this purpose for N₂F₄.[10][16][17][18][19][20]

-

Calculation of Partition Functions: The spectroscopic and structural data are used to calculate the translational, rotational, vibrational, and electronic partition functions of the molecule.

-

Calculation of Entropy: The standard molar entropy is then calculated from these partition functions using the principles of statistical mechanics. The Sackur-Tetrode equation is used for the translational contribution to the entropy.[13]

Determination of Heat Capacity (Cp)

The heat capacity of a gas can be determined experimentally using several calorimetric methods. For a gas like N₂F₄, a flow calorimeter or a constant-volume calorimeter could be employed.

General Procedure (Flow Calorimetry):

-

Gas Flow: A steady stream of N₂F₄ gas is passed through a calorimeter at a precisely controlled and measured flow rate.

-

Heating: The gas is heated by a known amount of electrical energy from a heating element within the calorimeter.

-

Temperature Measurement: The temperature of the gas is measured before and after the heating element using high-precision thermometers.

-

Data Analysis: The heat capacity at constant pressure (Cp) is calculated from the flow rate, the electrical power supplied, and the measured temperature difference.

Logical Workflow for Thermodynamic Data Determination

The following diagram illustrates the logical workflow involved in the experimental determination and subsequent compilation of thermodynamic data for a compound like tetrafluorohydrazine.

Caption: Logical workflow for thermodynamic data acquisition.

References

- 1. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]

- 2. iitr.ac.in [iitr.ac.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. Specific heat capacity - Wikipedia [en.wikipedia.org]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. schoolphysics.co.uk [schoolphysics.co.uk]

- 8. FLUORINE BOMB CALORIMETRY (Journal Article) | OSTI.GOV [osti.gov]

- 9. begellhouse.com [begellhouse.com]

- 10. begellhouse.com [begellhouse.com]

- 11. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 12. youtube.com [youtube.com]

- 13. A Simple Method to Estimate Entropy and Free Energy of Atmospheric Gases from Their Action - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fiveable.me [fiveable.me]

- 15. Entropy (statistical thermodynamics) - Wikipedia [en.wikipedia.org]

- 16. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 17. An electron diffraction study of the structures of NF2 and N2F4 | Semantic Scholar [semanticscholar.org]

- 18. electronicsandbooks.com [electronicsandbooks.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. 3D electron diffraction for structure determination of small‐molecule nanocrystals: A possible breakthrough for the pharmaceutical industry - PMC [pmc.ncbi.nlm.nih.gov]

The Reactivity of Tetrafluorohydrazine with Organic Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Tetrafluorohydrazine (N₂F₄) is a high-energy inorganic gas with a complex and hazardous reactivity profile. Its primary utility in organic synthesis stems from its thermal dissociation into difluoroamino radicals (•NF₂), which can engage in addition reactions across unsaturated bonds and hydrogen abstraction from saturated systems. This technical guide provides an in-depth analysis of the reactivity of N₂F₄ with various organic materials, focusing on reaction mechanisms, experimental conditions, and product outcomes. Detailed experimental protocols for representative reactions are provided, alongside critical safety information for handling this hazardous reagent.

Introduction to Tetrafluorohydrazine

Tetrafluorohydrazine is a colorless, toxic gas that exists in equilibrium with its monomer, the nitrogen difluoride radical (•NF₂).[1] This equilibrium is fundamental to its reactivity with organic substrates.

Physical and Chemical Properties:

-

Molecular Formula: N₂F₄

-

Molar Mass: 104.008 g·mol⁻¹

-

Boiling Point: -73 °C

-

Appearance: Colorless gas[1]

The N-N bond in N₂F₄ is relatively weak, with a dissociation energy of approximately 20.8 kcal/mol. At room temperature, N₂F₄ is the predominant species, but as the temperature increases, the equilibrium shifts significantly towards the formation of •NF₂ radicals. At 225 °C, the mixture consists of 99% •NF₂.[1] This temperature-dependent radical formation is the key to controlling its reactions in organic synthesis.

Caption: Thermal equilibrium between tetrafluorohydrazine and the difluoroamino radical.

Core Reactivity: A Tale of Two Pathways

The interaction of tetrafluorohydrazine with organic compounds is dominated by the behavior of the •NF₂ radical and can be broadly categorized into two main pathways: radical addition to unsaturated systems and hydrogen abstraction from saturated C-H bonds.

Radical Addition to Alkenes, Alkynes, and Polyolefins

Tetrafluorohydrazine readily adds across carbon-carbon double and triple bonds to form vicinal bis(difluoroamino) compounds. The reaction proceeds via a free-radical chain mechanism. This method is a direct route to incorporating energetic -NF₂ groups into an organic framework.

Caption: Generalized mechanism for the radical addition of N₂F₄ to an alkene.

Reactions with cyclic olefins like cyclopentene (B43876) and cyclohexene (B86901) can yield both the normal addition adducts and products of allylic substitution resulting from hydrogen abstraction. The ratio of these products is highly dependent on the reaction conditions. Lower temperatures favor addition, while higher temperatures (e.g., in a flow reactor) favor substitution.

Hydrogen Abstraction from Saturated Hydrocarbons and Ethers

At elevated temperatures (typically 200-350 °C), the •NF₂ radical has sufficient energy to abstract hydrogen atoms from C-H bonds, even those of saturated alkanes and ethers. This results in the formation of difluoramine (HNF₂) and an organic radical, which then reacts with another •NF₂ radical to form a difluoroamino-substituted organic compound.

Caption: Generalized mechanism for hydrogen abstraction from an alkane by the •NF₂ radical.

This pathway has been used to synthesize a variety of alkyl difluoramines and difluoroaminoalkyl ethers. The reaction with ethers shows a preference for abstraction from the methylene (B1212753) group adjacent to the oxygen atom.

Reactivity with Other Functional Groups

Quantitative Reaction Data

The following tables summarize representative quantitative data for the reaction of N₂F₄ with various organic substrates. It should be noted that yields are highly dependent on the specific reaction setup (static vs. flow), temperature, and pressure.

Table 1: Radical Addition to Cyclic Olefins

| Substrate | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| Cyclooctene | 85-90 | 4 | 1,2-bis(difluoramino)cyclooctane | 72 | [2] |

| 1,3-Cyclooctadiene | 55-60 | 1.5 | Mixture of 3,8- and 3,4-bis(difluoramino)cyclooctene | N/A | [2] |

| Cyclopentene | 30-100 (Static) | N/A | 1,2-bis(difluoramino)cyclopentane (Major) + 3-(Difluoramino)cyclopentene (Minor) | N/A | |

| Cyclopentene | 200-300 (Flow) | N/A | 3-(Difluoramino)cyclopentene (Major) + 1,2-bis(difluoramino)cyclopentane (Minor) | N/A |

Table 2: Hydrogen Abstraction from Saturated Substrates

| Substrate | Temperature (°C) | Reactor Type | Product(s) | Reference |

| Saturated Hydrocarbons (e.g., n-hexane) | 250-350 | Flow | Alkyl difluoramines | |

| Dialkyl Ethers (e.g., Dimethyl Ether) | 250-350 | Flow | Difluoroaminoalkyl ethers (e.g., Methyl difluoraminomethyl ether) |

Experimental Protocols

Handling tetrafluorohydrazine requires specialized equipment and adherence to strict safety protocols. The following are representative, not exhaustive, protocols derived from the literature. All work must be conducted in a certified, explosion-proof fume hood by trained personnel.

General Protocol for Static Reactor Addition to an Olefin

This protocol is adapted from the reaction of N₂F₄ with cyclooctatetraene.[2]

Apparatus:

-

A high-pressure, thick-walled glass or stainless-steel reaction vessel.

-

A vacuum line for degassing and gas transfer.

-

Magnetic stirrer and heating mantle.

-

Cryogenic traps (liquid nitrogen).

Caption: Experimental workflow for a static batch reaction of an olefin with N₂F₄.

Procedure:

-

Preparation: A solution of the olefin substrate and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in a dry, inert solvent (e.g., chlorobenzene) is placed in the reaction vessel.

-

Degassing: The vessel is cooled in a dry ice/acetone bath (-78 °C) and degassed using a minimum of three freeze-pump-thaw cycles on a vacuum line to remove all oxygen.

-

Reagent Addition: The flask is warmed to the desired reaction temperature, and gaseous tetrafluorohydrazine is admitted to the vessel under positive pressure (e.g., ~1 atm).

-

Reaction: The mixture is stirred magnetically at the target temperature (e.g., 85-90 °C) for the required time (e.g., 4 hours), or until the pressure drop indicates consumption of the gaseous reagent.

-

Workup: The vessel is cooled to room temperature. The reaction mixture is then fractionated by trap-to-trap distillation on the vacuum line to separate the solvent and unreacted starting material from the less volatile difluoroamino products.

-

Purification: The crude product collected in the cold trap is further purified by microdistillation under high vacuum or by preparative gas chromatography.

Representative Protocol for Gas-Phase Flow Reactor Abstraction

This is a generalized procedure for reactions at elevated temperatures, as specific parameters are not well-documented in the literature for N₂F₄. The setup must be designed to handle a toxic, explosive gas at high temperatures.[3][4][5]

Apparatus:

-

Mass flow controllers for metering N₂F₄, the organic substrate (if volatile), and an inert diluent gas (e.g., Nitrogen or Helium).

-

A heated mixing chamber.

-

A tubular reactor (e.g., stainless steel or Hastelloy) housed in a furnace.

-

A back-pressure regulator to maintain system pressure.

-

A series of cold traps to collect the product.

-

A final scrubber system to neutralize any unreacted N₂F₄.

Procedure:

-

System Purge: The entire flow reactor system is thoroughly purged with an inert gas (e.g., Nitrogen) to remove air and moisture.

-

Heating: The reactor furnace is heated to the target temperature (e.g., 300 °C).

-

Gas Introduction: A controlled flow of the organic substrate (vaporized if liquid) and a large excess of an inert diluent gas are introduced into the system via mass flow controllers.

-

Reaction Initiation: Once the system is stable, a controlled, low-concentration flow of tetrafluorohydrazine is introduced into the mixing chamber to mix with the substrate/diluent stream before entering the heated reactor tube.

-

Product Collection: The gas stream exiting the reactor is passed through a series of traps cooled to progressively lower temperatures (e.g., 0 °C, -78 °C, and liquid nitrogen) to condense the products and unreacted substrate.

-

Scrubbing: The non-condensable gases exiting the final trap are passed through a chemical scrubber (e.g., a solution of potassium hydroxide) to neutralize any residual hazardous materials before venting.

-

Purification: The collected fractions are combined and purified by vacuum distillation or chromatography.

Product Characterization

The primary methods for characterizing difluoroamino compounds are NMR spectroscopy, particularly ¹⁹F NMR, and mass spectrometry.

-

¹⁹F NMR Spectroscopy: This is the most definitive technique for identifying the -NF₂ group. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and high sensitivity.[6][7] The chemical shifts of -NF₂ groups are highly sensitive to their electronic environment and typically appear in a wide chemical shift range, making them easily distinguishable from other fluorine-containing functionalities.[7]

-

Mass Spectrometry: Provides crucial information on the molecular weight and fragmentation patterns of the products.

-

Elemental Analysis: Used to confirm the empirical formula, particularly the nitrogen content, of the novel compounds.[2]

Safety and Handling

Tetrafluorohydrazine is a highly hazardous and toxic chemical that requires expert handling.

-

Explosion Hazard: N₂F₄ is a powerful oxidizing agent that can explode upon shock, at high temperatures, or on contact with organic materials, reducing agents, and powdered metals.[1] All reactions should be conducted behind appropriate blast shielding.

-

Toxicity: It is a neurotoxin and irritant to the skin, eyes, and lungs. It may be fatal if inhaled or absorbed through the skin.[1] A self-contained breathing apparatus (SCBA) and appropriate chemical-resistant gloves and clothing are mandatory.

-

Handling: N₂F₄ should be handled in a well-maintained, dedicated vacuum line or flow system constructed from compatible materials (e.g., stainless steel, certain fluoropolymers). All equipment must be scrupulously cleaned and dried to remove any organic residues.

-

Disposal: Unreacted N₂F₄ must be neutralized by passing it through a chemical scrubber containing a reducing agent or a caustic solution.

Conclusion

Tetrafluorohydrazine serves as a potent but challenging reagent for the introduction of the difluoroamino group into organic molecules. Its reactivity is governed by a temperature-dependent equilibrium with the •NF₂ radical, allowing for two primary synthetic routes: low-temperature radical addition to unsaturated systems and high-temperature hydrogen abstraction from saturated C-H bonds. While these reactions provide access to unique, high-energy materials, the extreme hazardousness of N₂F₄, particularly its explosive reactivity with common organic functional groups, necessitates highly specialized equipment and stringent safety protocols. This guide serves as a technical overview for researchers considering the use of this versatile but dangerous compound.

References

- 1. Tetrafluorohydrazine - Wikipedia [en.wikipedia.org]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. researchgate.net [researchgate.net]

- 4. How to approach flow chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00832B [pubs.rsc.org]

- 5. amarequip.com [amarequip.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the N-N Bond in Tetrafluorohydrazine (N₂F₄)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrafluorohydrazine (N₂F₄) is a reactive inorganic gas that has garnered significant interest for its unique chemical properties, particularly the nature of its nitrogen-nitrogen single bond. This document provides a comprehensive technical overview of the N-N bond in N₂F₄, synthesizing data from a range of experimental and theoretical studies. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who may encounter or utilize this energetic molecule in their work. The guide covers the fundamental properties of the N-N bond, including its length, dissociation energy, and vibrational characteristics, and details the experimental and computational methodologies employed for its characterization.